3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Thiadiazole Group: The 5-methyl-1,3,4-thiadiazole moiety can be introduced through a nucleophilic substitution reaction using appropriate thiadiazole precursors.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole-thiadiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of the benzamide to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
3,5-Dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Material Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiadiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy groups and benzamide core can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the thiazole and thiadiazole rings, making it less complex and potentially less active in biological systems.
N-(4-(2-Oxoethyl)thiazol-2-yl)benzamide: Similar structure but without the methoxy groups and thiadiazole ring, which may affect its binding properties and reactivity.
Uniqueness
3,5-Dimethoxy-N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its combination of methoxy, thiazole, and thiadiazole functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-9-21-22-17(28-9)19-14(23)6-11-8-27-16(18-11)20-15(24)10-4-12(25-2)7-13(5-10)26-3/h4-5,7-8H,6H2,1-3H3,(H,18,20,24)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYIWSSSHHGRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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